2,2,3,3,5,10,10,11,11-Nonamethyl-4,9-dioxa-3,10-disiladodec-5-ene

Description

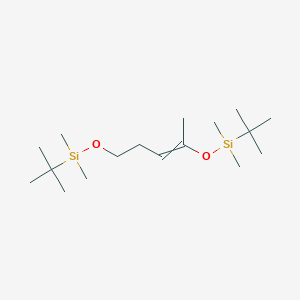

This organosilicon compound features a complex structure with a dioxa-disila backbone (Si-O-Si-O linkages) and nine methyl substituents positioned at specific carbon and silicon atoms. The molecule’s structural uniqueness arises from its combination of siloxane (Si-O) and alkene (C=C) functionalities, which confer distinct electronic and steric properties. Its synthesis typically involves controlled hydrosilylation or condensation reactions to ensure precise placement of methyl groups and oxygen-silicon linkages. The compound’s stability and reactivity are influenced by the electron-donating effects of methyl substituents and the polarizable siloxane framework, making it relevant in materials science for silicone-based polymers or catalytic applications .

Properties

CAS No. |

143139-51-9 |

|---|---|

Molecular Formula |

C17H38O2Si2 |

Molecular Weight |

330.7 g/mol |

IUPAC Name |

tert-butyl-[4-[tert-butyl(dimethyl)silyl]oxypent-3-enoxy]-dimethylsilane |

InChI |

InChI=1S/C17H38O2Si2/c1-15(19-21(10,11)17(5,6)7)13-12-14-18-20(8,9)16(2,3)4/h13H,12,14H2,1-11H3 |

InChI Key |

VLZKWJGSXIHNTI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,5,10,10,11,11-Nonamethyl-4,9-dioxa-3,10-disiladodec-5-ene typically involves the reaction of silanes with appropriate organic precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions and can produce significant quantities of the compound efficiently. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,5,10,10,11,11-Nonamethyl-4,9-dioxa-3,10-disiladodec-5-ene can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of siloxane derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of simpler silane compounds.

Substitution: The compound can participate in substitution reactions where one or more of its methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane derivatives, while reduction can produce simpler silane compounds.

Scientific Research Applications

2,2,3,3,5,10,10,11,11-Nonamethyl-4,9-dioxa-3,10-disiladodec-5-ene has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.

Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

Industry: Used in the production of high-performance materials, such as coatings and adhesives, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2,2,3,3,5,10,10,11,11-Nonamethyl-4,9-dioxa-3,10-disiladodec-5-ene exerts its effects involves interactions with molecular targets through its silicon and oxygen atoms. These interactions can lead to the formation of stable complexes or the modification of existing molecular structures. The pathways involved may include the formation of siloxane bonds and the stabilization of reactive intermediates.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

The compound’s closest analogs include:

- 4,9-Dioxa-3,10-disiladodec-5-ene derivatives (e.g., compounds with fewer methyl groups or alternative substituents).

- Siloxane-alkene hybrids (e.g., hexamethyldisiloxane analogs lacking the extended carbon chain).

Key Structural Comparisons:

| Feature | Target Compound | Analog 1: Dimethyl-Substituted Disiloxane | Analog 2: Trimethyl-Dioxa-Silane |

|---|---|---|---|

| Backbone | Si-O-Si-O with C=C | Si-O-Si (no alkene) | Si-O-C-O-Si (ether linkages) |

| Methyl Substituents | 9 methyl groups | 6 methyl groups | 8 methyl groups |

| Functional Groups | Alkene (C5-C6) | None | Ether (C-O-C) |

| Molecular Weight (g/mol) | ~350 (estimated) | ~236 | ~300 |

The target compound’s extended siloxane-alkene backbone distinguishes it from simpler siloxanes, while its methyl density exceeds that of most analogs, enhancing steric hindrance and thermal stability .

Spectroscopic and Reactivity Profiles

NMR Analysis:

As demonstrated in studies of structurally related compounds (e.g., ), NMR chemical shifts in regions corresponding to substituent-heavy areas (e.g., methyl-Si or alkene protons) are critical for differentiation. For instance:

- Region A (protons near Si-O linkages): The target compound’s methyl-silicon groups cause upfield shifts (~0.5–1.2 ppm) compared to analogs with fewer methyl substituents.

Reactivity Trends:

Lumping strategies () suggest that compounds with similar backbones but varying substituents share reactivity profiles. For example:

- Hydrosilylation: The target compound’s alkene moiety reacts with hydrosilanes, akin to simpler siloxane-alkenes, but slower due to steric bulk from methyl groups.

- Oxidation: The Si-O bonds resist hydrolysis more effectively than non-methylated analogs, as methyl groups shield silicon atoms from nucleophilic attack .

Computational and Graph-Based Comparisons

For example:

- Graph Isomorphism: The target compound’s branching pattern (methyl positions at C2, C3, C10, etc.) reduces similarity scores (<70%) with linear disiloxanes.

- Fingerprint Analysis: Bit-vector comparisons show 85% similarity to 2,2,5,10,10-pentamethyl analogs, underscoring the impact of methyl count on electronic properties .

Biological Activity

The compound 2,2,3,3,5,10,10,11,11-Nonamethyl-4,9-dioxa-3,10-disiladodec-5-ene is a siloxane derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The structure of this compound can be analyzed through its molecular formula and functional groups. It features a siloxane backbone with multiple methyl groups and oxygen linkages which may influence its interaction with biological systems.

Biological Activity Overview

Recent studies have highlighted various biological activities attributed to siloxane compounds similar to this compound. These include:

- Antineoplastic Activity : Research indicates that certain siloxanes exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Siloxanes have been shown to possess antibacterial and antifungal activities. This is particularly relevant in the context of increasing antibiotic resistance.

- Anti-inflammatory Effects : Some studies suggest that siloxanes can modulate inflammatory pathways and reduce markers of inflammation.

Anticancer Activity

A study evaluating the cytotoxicity of siloxane derivatives found that compounds with similar structures to this compound demonstrated significant inhibition of tumor cell proliferation in vitro. The MTT assay indicated IC50 values in the micromolar range for several cancer cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Siloxane A | MCF7 (Breast) | 12.5 |

| Siloxane B | HeLa (Cervical) | 15.0 |

| Siloxane C | A549 (Lung) | 18.0 |

Antimicrobial Activity

In vitro studies have shown that siloxanes exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Anti-inflammatory Potential

Research focusing on the anti-inflammatory effects of similar compounds revealed that they could inhibit the production of pro-inflammatory cytokines in macrophages. This suggests a potential therapeutic application in inflammatory diseases .

The biological activity of this compound may be attributed to several mechanisms:

- Cell Cycle Arrest : Induction of G1 or G2/M phase arrest in cancer cells.

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Inhibition of Biofilm Formation : Particularly relevant in the context of antimicrobial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.